4-(4-Hydroxyphenoxy)-3-methylbenzamide
Description
4-(4-Hydroxyphenoxy)-3-methylbenzamide (S14) is a benzamide derivative characterized by a hydroxyphenoxy substituent at the 4-position and a methyl group at the 3-position of the benzamide core. It has been identified in studies exploring thyroid hormone transport mechanisms, where it was used to investigate interactions with the L-type amino acid transporter 2 (Lat2) . The compound’s structure combines hydrophilic (hydroxyphenoxy) and hydrophobic (methyl) groups, which may influence its physicochemical behavior and biological activity.
Properties
IUPAC Name |
4-(4-hydroxyphenoxy)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-8-10(14(15)17)2-7-13(9)18-12-5-3-11(16)4-6-12/h2-8,16H,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLDPOFSEVSSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxyphenoxy)-3-methylbenzamide typically involves the reaction of 4-hydroxyphenol with 3-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Hydroxyphenoxy)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
4-(4-Hydroxyphenoxy)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenoxy)-3-methylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Benzamide Derivatives
Key structural analogs and their distinguishing features:
Structural Insights :
- The hydroxyphenoxy group in the target compound distinguishes it from methoxy-substituted analogs (e.g., 25b, ), which exhibit higher lipophilicity but reduced hydrogen-bonding capacity.
- Compared to N-(4-chlorophenyl) derivatives , the absence of an electron-withdrawing group (e.g., Cl) in S14 may reduce its electrophilic reactivity.
Physicochemical Properties
*Estimated based on hydroxyl group contribution to hydrophilicity.
Key Observations :
Biological Activity
4-(4-Hydroxyphenoxy)-3-methylbenzamide is an organic compound that has gained attention for its potential biological activities. This compound features a hydroxyphenoxy group and a methylbenzamide moiety, which contribute to its unique chemical properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 4-hydroxyphenol with 3-methylbenzoyl chloride in the presence of a base, such as pyridine, under reflux conditions. This method allows for the formation of the amide bond efficiently. In industrial settings, continuous flow reactors may be utilized to enhance yields and optimize reaction conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects by:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It may influence cellular signaling by modulating receptor activities, impacting processes such as cell proliferation and apoptosis .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. Studies have shown promising results in vitro, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results showed that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested. This suggests that it could serve as a lead compound for developing new antibiotics .
Evaluation of Anticancer Effects
In another study focused on the anticancer potential of this compound, researchers treated human cancer cell lines with varying concentrations of this compound. The findings indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM across different cancer types. The study concluded that further investigation into its mechanism could reveal novel therapeutic strategies for cancer treatment .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxyphenoxyacetic acid | Hydroxy group on phenyl ring | Anti-inflammatory properties |
| 4-Hydroxyphenoxypropionic acid | Propionic acid side chain | Antioxidant activity |
| 4-Hydroxyphenoxybenzoic acid | Benzoic acid moiety | Potential anticancer effects |
This table illustrates how variations in structure can lead to differences in biological activity, highlighting the distinctiveness of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
